BenchChemオンラインストアへようこそ!

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine

Stereoselective synthesis β-hydroxy amino acids Grignard addition

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine (CAS 126395-32-2) is a fully protected, non-proteinogenic β-hydroxy-α-amino acid. It incorporates three distinct structural features: an acid-labile tert-butyloxycarbonyl (Boc) Nα-protecting group compatible with Boc/Bzl solid-phase peptide synthesis (SPPS) strategies , a D-configuration at the α-carbon conferring proteolytic stability advantages compared to natural L-amino acids , and a threo-configured β-hydroxy-3,4-dimethoxyphenyl substituent that defines its diastereomeric identity among four possible stereoisomers of this scaffold.

Molecular Formula C16H23NO7
Molecular Weight 341.36 g/mol
Cat. No. B7826642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-threo-3-(3,4-dimethoxyphenyl)serine
Molecular FormulaC16H23NO7
Molecular Weight341.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O
InChIInChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13+/m0/s1
InChIKeyUGANDYWOMZTRQE-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-threo-3-(3,4-dimethoxyphenyl)serine: Stereochemically Defined β-Hydroxy Amino Acid Building Block for Peptide Synthesis and Drug Discovery


Boc-D-threo-3-(3,4-dimethoxyphenyl)serine (CAS 126395-32-2) is a fully protected, non-proteinogenic β-hydroxy-α-amino acid. It incorporates three distinct structural features: an acid-labile tert-butyloxycarbonyl (Boc) Nα-protecting group compatible with Boc/Bzl solid-phase peptide synthesis (SPPS) strategies [1], a D-configuration at the α-carbon conferring proteolytic stability advantages compared to natural L-amino acids [2], and a threo-configured β-hydroxy-3,4-dimethoxyphenyl substituent that defines its diastereomeric identity among four possible stereoisomers of this scaffold. The compound is primarily employed as a chiral building block in medicinal chemistry and peptide synthesis, where stereochemical fidelity at both the α- and β-centers, as well as proper orthogonal protection, are critical procurement specifications.

Why Generic Substitution of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine with In-Class Analogs Introduces Significant Risk


This compound's utility depends on the simultaneous and unambiguous presence of three orthogonal molecular descriptors: (i) the D-threo relative stereochemistry at two chiral centers, (ii) the 3,4-dimethoxy aromatic substitution pattern, and (iii) N-Boc protection matched to the intended SPPS protocol. Interchanging it with the erythro diastereomer, the unprotected catechol analog (Droxidopa-related), the Fmoc-protected variant, the L-enantiomer, or even a 3-phenylserine analog lacking the methoxy groups introduces a different molecular entity with distinct reactivity, solubility, and biological recognition. Each substitution breaks at least one critical design requirement and can result in failed couplings, altered peptide conformation, loss of biological activity, or ambiguous analytical data [1]. Procurement specifications must therefore require explicit, lot-specific verification of stereochemical identity, protecting group integrity, and purity.

Quantitative Differentiation Evidence for Boc-D-threo-3-(3,4-dimethoxyphenyl)serine: Comparator-Based Selection Criteria


Diastereoselectivity in Synthesis: Threo vs. Erythro Product Ratios via Grignard Addition to Serine Aldehyde Equivalents

In the established synthetic route to β-hydroxy-α-amino acids, Grignard addition to optically pure N-Boc-protected serine aldehyde equivalents proceeds with preferential threo diastereoselectivity. Under these standardized conditions, the threo diastereomer is obtained as the major product with high diastereomeric excess (de), while the erythro adduct requires a distinct two-step sequence—oxidation followed by LiBH₄ reduction—for its preparation [1]. Although compound-specific de values for the 3,4-dimethoxyphenyl substrate are not separately reported in this methodology study, the study establishes that the threo-selectivity is general for aryl Grignard reagents under the described ortho ester protocol, providing a class-level, methodologically grounded expectation of greater synthetic accessibility for the threo isomer from this widely cited route.

Stereoselective synthesis β-hydroxy amino acids Grignard addition

Stereochemical Identity Verification: Nomenclature Confirmation via CAS Registry and Synonym Cross-Referencing

Accurate identification of this compound requires careful parsing of its full systematic name. Multiple authoritative databases and supplier catalogs consistently cross-reference CAS 126395-32-2 with the synonym 'L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo-' . Importantly, this nomenclature unambiguously specifies the threo relative configuration at the α- and β-carbons, but users must independently verify the D-absolute configuration (the 'D-threo' designation) via lot-specific certificate of analysis data (e.g., chiral HPLC or optical rotation), as CAS registration alone captures the structural formula and threo descriptor but does not independently confirm enantiomeric purity . The molecular formula is C₁₆H₂₃NO₇ (exact mass 341.14745207 g/mol), with 3 hydrogen bond donors and 8 hydrogen bond acceptors, physicochemical descriptors that distinguish it from the unprotected catechol or des-methoxy analogs .

Chiral purity CAS registry Stereochemical nomenclature

Purity Specification Comparison: Minimum 95% vs. 98% Grade Availability from Commercial Suppliers

Commercially available Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is supplied at two distinct purity grades. Multiple vendors list a minimum purity specification of 95% (HPLC) as standard for general peptide synthesis use . A higher grade of 98.0% (HPLC) is also available from select suppliers . For comparison, common N-Boc-protected proteinogenic amino acids (e.g., Boc-Ser-OH, Boc-Phe-OH) are routinely available at ≥99.0% purity from major suppliers. The 3–5% purity gap between the 95% and 98% grades for this non-proteinogenic β-hydroxy amino acid can be significant in applications where minor impurities—potentially including diastereomeric erythro contaminant or des-Boc byproduct—interfere with coupling efficiency or complicate downstream purification of the target peptide. Procurement decisions should match purity grade to the intended application: 95% may suffice for exploratory milligram-scale SPPS with subsequent HPLC purification of the final peptide, whereas 98% is warranted for multigram-scale campaigns or when the building block is incorporated at a late stage where re-purification is costly.

Purity specification Quality control Procurement grade

Role in Droxidopa Precursor Synthesis: Enzyme Engineering to Improve Biocatalytic Hydroxylation of N-Succinyl-3,4-dimethoxyphenylalanine

Although Boc-D-threo-3-(3,4-dimethoxyphenyl)serine itself is not directly used in the published biocatalytic route to Droxidopa, the closely related intermediate N-succinyl-L-threo-3,4-dimethoxyphenylserine (NSDOPS) serves as the immediate precursor to the active pharmaceutical ingredient L-threo-3,4-dihydroxyphenylserine (L-DOPS, Droxidopa). In a 2014 study, structure-based engineering of the SadA dioxygenase from Burkholderia ambifaria yielded G79A, G79A/F261W, and G79A/F261R mutants exhibiting more than 6-fold increased α-ketoglutarate turnover activity for NSDOPS production compared to the wild-type enzyme [1]. This demonstrates the critical role of the 3,4-dimethoxy protection strategy in enabling enzymatic hydroxylation at the β-position; the dimethoxy groups remain intact during the biocatalytic step, and subsequent demethylation yields the catechol pharmacophore of Droxidopa. This biocatalytic precedent provides direct evidence that the dimethoxy-protected β-hydroxy amino acid scaffold—of which Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is the orthogonally N-protected variant—is a validated intermediate class in the synthesis of a clinically approved norepinephrine prodrug.

Biocatalysis Droxidopa precursor SadA dioxygenase

Boc vs. Fmoc Protecting Group Strategy: Compatibility with Base-Sensitive and Acid-Stable Sequences

For peptide sequences containing base-sensitive modifications (e.g., O-acyl esters, certain depsipeptide linkages, or sequences prone to aspartimide formation under repeated piperidine treatment), the Boc/Bzl SPPS strategy provides an essential alternative to the more commonly used Fmoc/tBu approach. Boc/Bzl SPPS employs iterative TFA-mediated Nα-deprotection with final HF or TFMSA cleavage, thereby avoiding the 20% piperidine exposure inherent to Fmoc protocols [1]. Boc-D-threo-3-(3,4-dimethoxyphenyl)serine, carrying an Nα-Boc protecting group, is directly compatible with Boc/Bzl protocols, whereas an Fmoc-protected analog would be unsuitable for such base-sensitive syntheses. Conversely, the 3,4-dimethoxy aromatic ethers and the β-hydroxy group are stable to the repetitive TFA treatments of Boc chemistry but would require side-chain protection compatible with the chosen strategy. The Fmoc variant of this amino acid, if available, would be limited to sequences tolerating repeated base exposure and would carry the additional liability of potential β-elimination of the β-hydroxy group under the basic conditions of Fmoc deprotection—a documented side reaction for β-hydroxy amino acids [2]. This makes the Boc-protected version the preferred, and in some cases the only viable, choice for incorporating the 3,4-dimethoxyphenyl-β-hydroxy scaffold into certain difficult peptide sequences.

Boc/Bzl SPPS Fmoc/tBu SPPS Protecting group orthogonality

3,4-Dimethoxy Substitution vs. 3,4-Dihydroxy (Catechol) Scaffold: Implications for Stability and Synthetic Handling

The 3,4-dimethoxy substitution pattern on the aromatic ring of this compound serves as a masked catechol, a common protecting strategy in medicinal chemistry, particularly for Droxidopa-related chemistry. The fully methylated dimethoxy derivative is significantly more stable toward air oxidation than the free catechol (3,4-dihydroxy) form, which is susceptible to quinone formation under mildly basic or aerobic conditions [1]. In the published chemical synthesis of Droxidopa, racemic threo-3-(3,4-dimethoxyphenyl)serine is the stable intermediate that is carried through multiple synthetic steps (acylation, AlCl₃/ethanethiol demethylation) before the catechol is ultimately revealed [2]. The Boc-D-threo variant extends this protective strategy to the amino group as well, providing a globally protected building block with enhanced shelf stability compared to the corresponding unprotected or catechol-exposed compounds. This oxidative stability advantage, while not quantified in published accelerated stability studies for this specific compound, is a well-established principle in synthetic chemistry: methyl ether-protected catechols resist autoxidation, whereas free catechols require inert atmosphere handling and antioxidant additives.

Protecting group strategy Oxidative stability Catechol vs. dimethoxy

Best Research and Industrial Application Scenarios for Boc-D-threo-3-(3,4-dimethoxyphenyl)serine


Synthesis of Base-Sensitive Peptide Sequences via Boc/Bzl Solid-Phase Peptide Synthesis

Researchers synthesizing peptides that contain base-labile modifications—such as O-acyl ester linkages, depsipeptide bonds, formyl groups, or sequences with high aspartimide formation propensity—must employ Boc/Bzl SPPS rather than the standard Fmoc/tBu protocol. Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is directly compatible with the iterative TFA deprotection cycles of Boc chemistry, avoiding the 20% piperidine exposure that triggers β-elimination side reactions at the β-hydroxy center [1]. Procurement of the Boc-protected form, rather than an Fmoc-protected alternative, is mandatory for this application scenario. The storage specification of 0–8°C should be adhered to throughout the synthesis campaign to maintain building block integrity .

Synthesis of Droxidopa Analogs and Catecholamine Prodrug Intermediates

The 3,4-dimethoxyphenyl-β-hydroxy amino acid scaffold is the validated penultimate intermediate in the chemical synthesis of Droxidopa (L-threo-DOPS) [1]. Researchers developing next-generation norepinephrine prodrugs or catechol-O-methyltransferase (COMT) substrate analogs can use Boc-D-threo-3-(3,4-dimethoxyphenyl)serine as a stereochemically defined, orthogonally protected building block. The D-threo configuration provides access to the enantiomeric series, which is valuable for studying stereochemical structure-activity relationships (SAR) at adrenergic targets. The dimethoxy groups serve as a stable catechol prodrug motif that can be selectively demethylated (e.g., using AlCl₃/EtSH or BBr₃) at a late synthetic stage to reveal the biologically active 3,4-dihydroxy pharmacophore [1]. The >6-fold activity improvement reported for engineered SadA mutants toward NSDOPS production further supports the relevance of this scaffold in biocatalytic route development.

Incorporation of Non-Proteinogenic β-Hydroxy Amino Acids into Protease-Resistant Peptide Therapeutics

D-Amino acid substitution is a well-established strategy for enhancing peptide proteolytic stability, as D-peptide bonds are poor substrates for endogenous mammalian proteases [1]. β-Hydroxy-α-amino acids further contribute conformational constraint and additional hydrogen-bonding capacity that can stabilize bioactive secondary structures . Boc-D-threo-3-(3,4-dimethoxyphenyl)serine combines both features: D-configuration for protease resistance and a β-hydroxy-3,4-dimethoxyphenyl side chain for enhanced structural rigidity and potential π-stacking interactions. Procurement of this specific building block (rather than the L-enantiomer or the non-hydroxylated D-3,4-dimethoxyphenylalanine) is essential when the design hypothesis requires the synergistic combination of D-stereochemistry and β-hydroxyl functionality.

Stereochemical Probe for β-Hydroxy Amino Acid-Containing Natural Product Total Synthesis

Several bioactive natural products—including the tetrapeptide antibiotic GE81112, which contains a β-hydroxy amino acid moiety and acts as a prokaryotic-specific translation initiation inhibitor [1]—feature β-hydroxylated aromatic amino acid residues. Boc-D-threo-3-(3,4-dimethoxyphenyl)serine can serve as a synthetic standard or building block for the total synthesis and stereochemical confirmation of such natural products. The unambiguous threo stereochemistry, verified by CAS nomenclature cross-referencing , makes this compound a suitable authentic reference for chiral HPLC method development and for distinguishing between threo and erythro diastereomers in natural product characterization. When procuring for this application, the 98% purity grade (where available) is recommended to minimize interfering peaks in analytical chromatograms.

Quote Request

Request a Quote for Boc-D-threo-3-(3,4-dimethoxyphenyl)serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.